2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose
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Overview
Description
2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose is a complex organic compound that belongs to the class of fucopyranoses It is characterized by the presence of benzyl and nitrobenzoyl groups attached to the fucopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose typically involves multiple steps, starting from L-fucose. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of L-fucose are protected using benzyl groups through benzylation reactions.
Introduction of Nitrobenzoyl Group: The 4-nitrobenzoyl group is introduced through an esterification reaction with 4-nitrobenzoyl chloride.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The benzyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or aldehyde groups.
Scientific Research Applications
2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate-protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose depends on its specific application. In biological systems, it may interact with proteins or enzymes through its functional groups, affecting their activity or stability. The benzyl and nitrobenzoyl groups can participate in various molecular interactions, influencing the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-xylopyranose: Similar structure but with a different sugar backbone.
2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-galactopyranose: Another similar compound with a different sugar moiety.
Uniqueness
2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose is unique due to its specific combination of benzyl and nitrobenzoyl groups attached to the L-fucopyranose ring
Properties
IUPAC Name |
[(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33NO8/c1-24-30(39-21-25-11-5-2-6-12-25)31(40-22-26-13-7-3-8-14-26)32(41-23-27-15-9-4-10-16-27)34(42-24)43-33(36)28-17-19-29(20-18-28)35(37)38/h2-20,24,30-32,34H,21-23H2,1H3/t24-,30+,31+,32-,34?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWKKDQDBGGPFW-DPCMSISUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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